molecular formula C3H6N2O3S B1347617 4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 64205-92-1

4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No. B1347617
CAS RN: 64205-92-1
M. Wt: 150.16 g/mol
InChI Key: JTRHTNVGGLWMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Imidazoles and their derivatives have remarkable versatility, finding applications in various fields :

  • Medicine : Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

  • Synthetic Chemistry : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

  • Industry : Imidazoles also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

  • Green Chemistry and Organometallic Catalysis : Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

  • Chemical Organic Synthesis : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

  • Catalytic Approaches and Sustainable Methodologies : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

  • Regiocontrolled Synthesis : Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

  • Antimicrobial Activity : Some imidazole derivatives, such as 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, have been synthesized and evaluated for antimicrobial activity against various bacteria, including Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

  • Production of Di- and Tri-substituted Imidazolones : The reaction of imidazoles has been used a number of times in the production of di- and tri-substituted imidazolones .

  • Regiocontrolled Synthesis : Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

  • Antimicrobial Activity : Some imidazole derivatives, such as 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, have been synthesized and evaluated for antimicrobial activity against various bacteria, including Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

  • Production of Di- and Tri-substituted Imidazolones : The reaction of imidazoles has been used a number of times in the production of di- and tri-substituted imidazolones .

Future Directions

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

4,5-dihydro-1H-imidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRHTNVGGLWMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298115
Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dihydro-1H-imidazole-2-sulfonic acid

CAS RN

64205-92-1
Record name 64205-92-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64205-92-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 2
4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 3
4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 4
4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 5
4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 6
4,5-dihydro-1H-imidazole-2-sulfonic acid

Citations

For This Compound
5
Citations
C Dardonville, JJN Martinez - Current Medicinal Chemistry, 2017 - ingentaconnect.com
Background: Parasitic diseases caused by protozoan parasites of the genus Trypanosoma and Plasmodium cause some of the deadliest and disabling human infections in tropical and …
Number of citations: 7 www.ingentaconnect.com
J Ni, J Rowe, T Heidelbaugh, S Sinha… - Xenobiotica, 2007 - Taylor & Francis
The characterization of brimonidine metabolites presents some challenges since brimonidine and its metabolites generate few structurally informative fragment ions in the LC-MS/MS …
Number of citations: 24 www.tandfonline.com
S Pitsch, U Scheffer, M Hey, A Strick… - Helvetica chimica …, 2003 - Wiley Online Library
A number of promising synthetic catalysts for the hydrolytic degradation of RNA have been developed in recent years. Some of them show remarkable selectivity for pyrimidine …
Number of citations: 9 onlinelibrary.wiley.com
D Jiang - 2010 - theses.ncl.ac.uk
Coenzyme-B12 dependent glutamate mutase is a radical enzyme, which catalyses the isomerisation of (S)-glutamate to (2S,3S)-3-methylaspartate via enzyme-bound radical …
Number of citations: 3 theses.ncl.ac.uk
JA Martinez-Perez, MA Pickel, E Caroff, WD Woggon - Synlett, 1999 - thieme-connect.com
Synthesis of a New Chiral Polyamine Template – Towards an Active Site Analogue of Vanadium Haloperoxidase Page 1 LETTER 1875 Synlett 1999, No. 12, 1875–1878 ISSN 0936-…
Number of citations: 18 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.